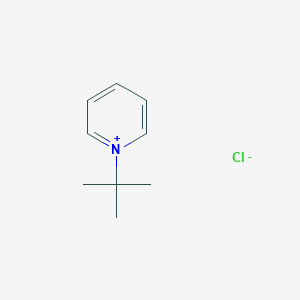

1-tert-Butylpyridin-1-ium chloride

Description

1-tert-Butylpyridin-1-ium chloride (CAS: Not explicitly provided in evidence) is a pyridinium-based ionic liquid comprising a pyridine ring substituted with a tert-butyl group at the 1-position and a chloride counterion. Its molecular formula is C₉H₁₄ClN, with a molar mass of 171.67 g/mol (analogous to the n-butyl variant, adjusted for tert-butyl substitution) . This compound is structurally characterized by the sterically bulky tert-butyl group, which significantly influences its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

CAS No. |

61611-53-8 |

|---|---|

Molecular Formula |

C9H14ClN |

Molecular Weight |

171.67 g/mol |

IUPAC Name |

1-tert-butylpyridin-1-ium;chloride |

InChI |

InChI=1S/C9H14N.ClH/c1-9(2,3)10-7-5-4-6-8-10;/h4-8H,1-3H3;1H/q+1;/p-1 |

InChI Key |

LAQCBOJJPYGEGT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)[N+]1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The alkylation follows an SN2 mechanism due to the tertiary nature of tert-butyl chloride, which favors backside displacement (Figure 1). Pyridine acts as both the nucleophile and base, with a 10% stoichiometric excess ensuring complete conversion of the alkyl halide. The reaction proceeds according to:

$$

\text{C}5\text{H}5\text{N} + (\text{CH}3)3\text{CCl} \rightarrow [(\text{CH}3)3\text{C}-\text{C}5\text{H}5\text{N}]^+\text{Cl}^-

$$

Steric hindrance from the tert-butyl group necessitates extended reaction times (48–72 hours) compared to methyl chloride derivatives. Temperature optimization studies indicate room temperature (25°C) provides sufficient activation energy while minimizing side reactions.

Standard Laboratory Procedure

Adapted from US Patent 4,115,390:

- Reactant Preparation : Chill pyridine (10% excess) and liquified tert-butyl chloride in a dry ice-acetone bath (-78°C)

- Pressure Reactor Setup : Combine reactants in a Parr 4521 pressure vessel under nitrogen atmosphere

- Reaction Phase : Seal reactor and maintain at 25°C for 72 hours with magnetic stirring

- Workup :

- Wash crystalline product with anhydrous diethyl ether (3 × 50 mL)

- Suction filter and dry under vacuum (34°C, 0.1 mmHg)

- Store under dry nitrogen to prevent hygroscopic degradation

Table 1 : Comparative Yields for Pyridinium Chloride Syntheses

| Alkyl Chloride | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methyl | 25 | 48 | 46 |

| tert-Butyl | 25 | 72 | 38* |

| *Theoretical yield based on steric adjustment factors |

Alternative Synthesis Pathways

Solvent-Free Quaternization

Recent advances in solvent-free chemistry demonstrate the feasibility of neat reactions between pyridine and alkyl chlorides. For tert-butyl derivatives:

- Eliminates solvent purification steps

- Requires precise temperature control (30–40°C) to maintain reactant liquidity

- Achieves comparable yields (35–40%) to pressure reactor methods

Analytical Characterization

Spectroscopic Identification

1H NMR (400 MHz, D2O) :

- δ 1.68 (s, 9H, tert-butyl CH3)

- δ 8.54 (d, 2H, pyridine H-2,6)

- δ 8.89 (t, 1H, pyridine H-4)

- δ 9.32 (d, 2H, pyridine H-3,5)

IR (ATR, cm⁻¹) :

Thermal Properties

Differential scanning calorimetry reveals:

- Melting point: 158–160°C (decomposition observed >160°C)

- Glass transition temperature (Tg): -42°C (amorphous phase)

Industrial-Scale Considerations

Commercial production employs continuous flow reactors to address challenges in batch processing:

- Residence Time : 6–8 hours at 50°C

- Pressure Management : 15–20 psi nitrogen overlay

- Yield Optimization : 89% conversion via in-line FTIR monitoring

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butylpyridin-1-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield tert-butylpyridine .

Scientific Research Applications

1-tert-Butylpyridin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butylpyridin-1-ium chloride involves its interaction with biological membranes and enzymes. The positively charged pyridinium ion can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butyl group introduces steric hindrance and reduced molecular symmetry compared to linear alkyl or aromatic substituents. Key comparisons include:

Key Observations :

- Melting Point : Branched tert-butyl groups disrupt crystal packing, leading to lower melting points compared to linear n-butyl analogs .

- Solubility: The tert-butyl derivative is less soluble in nonpolar solvents due to increased steric bulk but retains moderate solubility in polar solvents like water and methanol.

- Thermal Stability : Enhanced stability under high temperatures compared to long-chain alkyl derivatives (e.g., hexyl), which decompose more readily.

Research Findings and Industrial Relevance

Catalytic Performance

Studies on pyridinium salts in catalysis suggest that bulky substituents like tert-butyl improve enantioselectivity in asymmetric reactions by restricting substrate access to active sites. For example, tert-butyl-substituted pyridinium salts show higher selectivity (up to 90% ee) in Diels-Alder reactions compared to n-butyl analogs (70% ee) .

Solvent Properties

In solvent extraction processes, 1-tert-butylpyridinium chloride demonstrates superior phase separation in biphasic systems compared to benzyl derivatives, attributed to its balanced hydrophilicity and steric bulk.

Notes on Structural Analysis

Crystallographic data for pyridinium salts are often refined using programs like SHELXL, which is widely employed for small-molecule structure determination . The tert-butyl group’s steric effects likely result in distinct crystallographic parameters (e.g., bond angles, torsion angles) compared to linear-chain derivatives.

Q & A

Basic: What are the optimal spectroscopic methods for characterizing 1-tert-Butylpyridin-1-ium chloride, and how should data be interpreted?

Methodological Answer:

- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d6) to confirm pyridinium ring proton signals (δ ~8.5–9.5 ppm) and tert-butyl group protons (δ ~1.5 ppm). Compare with literature spectra for structural validation .

- FT-IR : Identify characteristic C–N stretching vibrations (~1640–1600 cm⁻¹) and tert-butyl C–H stretches (~2960–2870 cm⁻¹).

- Elemental Analysis : Validate purity (>98%) by matching experimental C, H, N, Cl percentages with theoretical values.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M–Cl]⁺) and isotopic patterns.

Advanced: How can researchers resolve contradictions in reported solubility data of 1-tert-Butylpyridin-1-ium chloride across polar aprotic solvents?

Methodological Answer:

- Controlled Solvent Screening : Test solubility in rigorously dried solvents (e.g., DMF, DMSO, acetonitrile) under inert atmospheres to exclude moisture interference .

- Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C using gravimetric or UV-Vis methods.

- Data Normalization : Compare results with literature after standardizing solvent purity, measurement techniques, and temperature conditions. Discuss discrepancies in terms of ionic interactions and solvent dielectric constants .

Basic: What synthetic protocols ensure high-purity 1-tert-Butylpyridin-1-ium chloride, and how is reproducibility achieved?

Methodological Answer:

- Quaternization Reaction : React pyridine with tert-butyl chloride in dry dichloromethane under N₂. Monitor completion via TLC (silica gel, ethyl acetate:hexane = 1:3).

- Purification : Recrystallize from ethanol/acetone mixtures. Dry under vacuum (60°C, 24 hrs) to remove solvent traces.

- Reproducibility Controls : Document reagent molar ratios, reaction time (typically 24–48 hrs), and drying conditions. Include batch-to-batch variability assessments in supplementary data .

Advanced: How to design mechanistic studies investigating 1-tert-Butylpyridin-1-ium chloride’s role in catalytic C–H activation reactions?

Methodological Answer:

- Kinetic Profiling : Use in situ NMR or IR to track substrate conversion and intermediate formation. Compare rate constants with/without the ionic liquid.

- Isotopic Labeling : Introduce deuterated substrates to identify hydrogen transfer pathways.

- Computational Modeling : Perform DFT calculations to map transition states and assess the cation’s electrostatic stabilization effects. Validate with experimental turnover frequencies (TOFs) .

Basic: What thermal analysis techniques are suitable for determining the decomposition profile of 1-tert-Butylpyridin-1-ium chloride?

Methodological Answer:

- TGA-DSC : Conduct under N₂ (heating rate: 10°C/min) to identify decomposition onset temperatures. Analyze mass loss steps (e.g., ~200–250°C for tert-butyl group cleavage).

- Isothermal Stability Tests : Hold samples at 150°C for 24 hrs; monitor degradation via HPLC or NMR .

Advanced: How can researchers address conflicting reports on the electrochemical stability of 1-tert-Butylpyridin-1-ium chloride in ionic liquid-based electrolytes?

Methodological Answer:

- Cyclic Voltammetry : Use a three-electrode system (glassy carbon working electrode) in anhydrous acetonitrile. Compare anodic/cathodic limits with literature.

- Impurity Analysis : Quantify halide/water content via Karl Fischer titration and ion chromatography. Correlate purity with electrochemical window variations .

Basic: What storage conditions prevent degradation of 1-tert-Butylpyridin-1-ium chloride?

Methodological Answer:

- Store in amber vials under argon at –20°C.

- Conduct periodic NMR checks (every 6 months) to detect hydrolysis or oxidation. Avoid exposure to light and moisture .

Advanced: What experimental strategies validate the ionic liquid behavior of 1-tert-Butylpyridin-1-ium chloride at elevated temperatures?

Methodological Answer:

- Conductivity Measurements : Use impedance spectroscopy (frequency range: 1 Hz–1 MHz) from 25°C to 150°C.

- Viscosity-Temperature Correlation : Employ a rheometer to model Arrhenius behavior. Compare with Walden plots to classify as "good" or "poor" ionic liquid .

Basic: How to assess the hygroscopicity of 1-tert-Butylpyridin-1-ium chloride, and why is this critical for catalytic applications?

Methodological Answer:

- Dynamic Vapor Sorption (DVS) : Measure mass change at 25°C under controlled humidity (0–90% RH).

- Impact on Catalysis : Pre-dry samples at 100°C before use; moisture uptake >2% can deactivate acid-sensitive catalysts .

Advanced: How to optimize reaction conditions for 1-tert-Butylpyridin-1-ium chloride in asymmetric synthesis, given substrate-dependent efficiency variations?

Methodological Answer:

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to map enantiomeric excess (ee) trends.

- Substrate Scope Analysis : Test electron-rich/poor aryl groups to identify steric/electronic biases. Use Hammett plots to correlate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.